molecular formula C20H26N4O B11127117 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11127117
M. Wt: 338.4 g/mol
InChI Key: CHAVOGJEGMQJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, oxazole, and nitrile functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and tert-butylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxazole, amine, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenyl)-2-(4-ethylpiperazin-1-yl)ethan-1-amine
  • 4-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole

Uniqueness

2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H26N4O/c1-5-23-10-12-24(13-11-23)19-17(14-21)22-18(25-19)15-6-8-16(9-7-15)20(2,3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

CHAVOGJEGMQJDW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C(C)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.